

# "Dimethyl 2-(4-chloro-2-nitrophenyl)malonate" chemical properties

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## Compound of Interest

Compound Name:	Dimethyl 2-(4-chloro-2-nitrophenyl)malonate
Cat. No.:	B169768

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An In-Depth Technical Guide to **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate**, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in authoritative references.

## Introduction: A Versatile Synthetic Building Block

**Dimethyl 2-(4-chloro-2-nitrophenyl)malonate** (CAS No. 147124-32-1) is a substituted malonic ester derivative that serves as a highly functionalized and reactive building block in organic synthesis.<sup>[1][2][3]</sup> Its structure, featuring a malonate moiety attached to a nitrophenyl ring bearing a chloro substituent, offers multiple sites for chemical modification. This strategic combination of functional groups makes it a valuable precursor for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and novel materials.<sup>[1]</sup> The presence of the electron-withdrawing nitro group significantly influences the molecule's reactivity, while the malonate ester provides a classic handle for carbon-carbon bond formation.  
<sup>[1]</sup>

## Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthesis. The properties of **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate** are summarized below.

Property	Value	Source
CAS Number	147124-32-1	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>11</sub> H <sub>10</sub> ClNO <sub>6</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	287.65 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Melting Point	83-85 °C	<a href="#">[7]</a>
Boiling Point	387.1 ± 37.0 °C (Predicted)	<a href="#">[7]</a>
Density	1.415 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[7]</a>
Polar Surface Area	98.42 Å <sup>2</sup>	<a href="#">[1]</a>

The compound's significant polar surface area suggests solubility in polar organic solvents.[\[1\]](#) Its solid state at room temperature simplifies handling and storage.

## Chemical Structure Diagram

The structural arrangement of functional groups is key to understanding the molecule's reactivity.

Caption: Chemical structure of the title compound.

## Synthesis and Mechanism

The predominant method for synthesizing **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate** is through a nucleophilic aromatic substitution (S<sub>n</sub>Ar) reaction. This pathway is highly effective due to the activation of the aromatic ring by the ortho-nitro group.

## Causality Behind Experimental Design:

The S<sub>n</sub>Ar mechanism is favored here for several reasons:

- Activating Group: The nitro group is strongly electron-withdrawing, which polarizes the carbon-halogen bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.
- Leaving Group: Fluoride is an excellent leaving group in  $S_NAr$  reactions, making 4-chloro-1-fluoro-2-nitrobenzene an ideal starting material. The reaction proceeds by displacement of the fluoride, not the chloride.
- Nucleophile: Dimethyl malonate is easily deprotonated by a mild base like potassium carbonate to form a soft, resonance-stabilized carbanion (enolate), which is an excellent nucleophile for this reaction.
- Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is chosen because it effectively solvates the potassium cation, leaving the carbonate and malonate enolate anions more reactive.

## Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures for analogous compounds.<sup>[8]</sup>

### Materials:

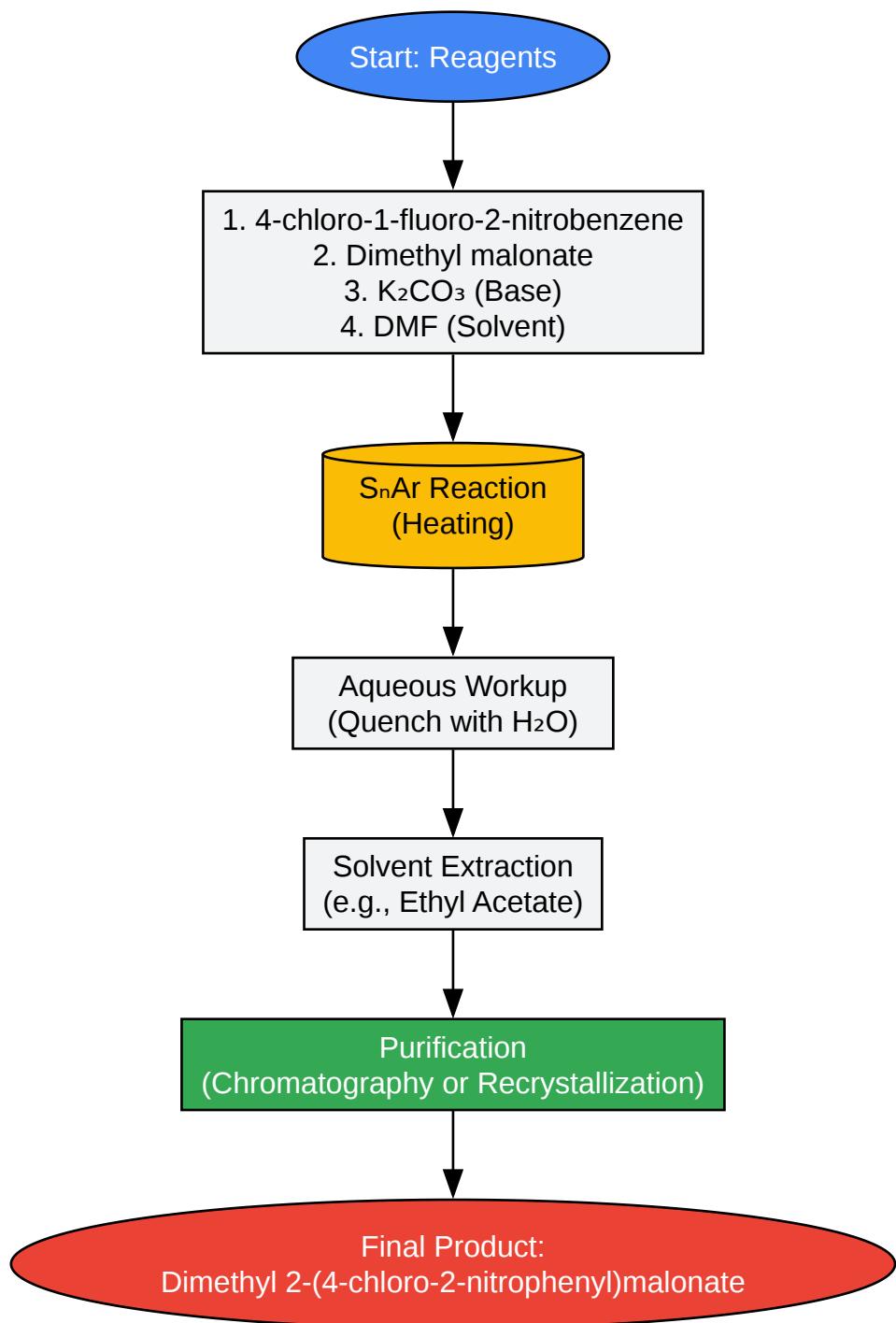
- 4-chloro-1-fluoro-2-nitrobenzene
- Dimethyl malonate
- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- Dimethylformamide (DMF), anhydrous

### Procedure:

- To a stirred solution of dimethyl malonate (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (3.0 equivalents).
- Slowly add 4-chloro-1-fluoro-2-nitrobenzene (1.0 equivalent) to the suspension at room temperature.

- Heat the reaction mixture and maintain it at a controlled temperature (e.g., 80-100 °C), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the mixture to room temperature and pour it into ice water.
- Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.[8]
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization or flash column chromatography on silica gel to obtain **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate** as a yellow solid.[8]

## Synthesis Workflow Diagram



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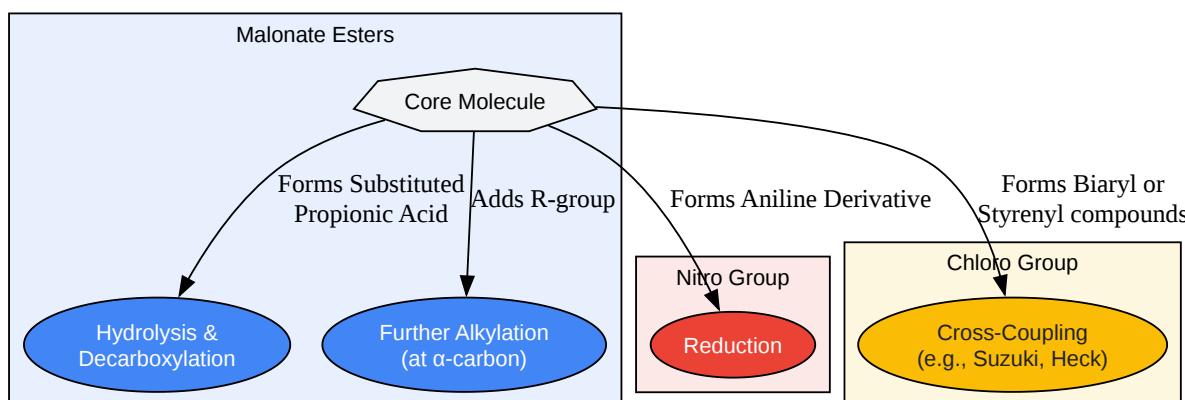
Caption: General workflow for the synthesis.

## Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups.

- Malonate Moiety: The two ester groups render the alpha-proton (the one on the carbon connecting the phenyl ring and the esters) acidic. Deprotonation creates a nucleophilic carbanion, which can participate in various C-C bond-forming reactions. This moiety is a classic precursor for substituted acetic acids via hydrolysis and subsequent decarboxylation. [1][9]
- Nitrophenyl Group: The nitro group is a versatile functional handle. Its primary utility lies in its ability to be reduced to an amino group (-NH<sub>2</sub>).[9] This transformation is fundamental in medicinal chemistry, as it converts an electron-withdrawing group into an electron-donating one, dramatically altering the electronic properties of the molecule and providing a site for further derivatization (e.g., amide formation, diazotization).
- Chloro Substituent: The chlorine atom can serve as a leaving group in subsequent nucleophilic substitution reactions or participate in cross-coupling reactions like the Heck or Suzuki reactions, although this typically requires specific catalytic conditions.[1]

## Reactivity Map



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Caption: Key reactive sites and transformations.

## Applications in Research and Drug Development

**Dimethyl 2-(4-chloro-2-nitrophenyl)malonate** is primarily a research chemical whose value lies in its role as an intermediate.[\[1\]](#)

- **Pharmaceutical Synthesis:** The compound is a precursor for synthesizing molecules with potential biological activity. Preliminary research suggests that compounds derived from it may possess antimicrobial and antitumor properties.[\[1\]](#) The reduction of the nitro group to an amine, followed by intramolecular cyclization or other modifications, is a common strategy for building heterocyclic scaffolds found in many drug candidates. For instance, related arylmalonates are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[\[10\]](#)
- **Enzyme Inhibition Studies:** The reactive functional groups allow for the design of molecules that can interact with biological targets. It can be used to synthesize potential enzyme inhibitors for biochemical research.[\[1\]](#)
- **Building Block for Protein Degraders:** The molecule is listed as a building block for protein degraders, a modern therapeutic modality.[\[5\]](#)

## Safety and Handling

As with any laboratory chemical, **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate** should be handled with care in a well-ventilated fume hood. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

### General Precautions:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[\[11\]](#)[\[12\]](#)
- **Handling:** Avoid inhalation of dust and contact with skin and eyes.[\[12\]](#) Wash hands thoroughly after handling.[\[11\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[\[11\]](#)

- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.  
[\[11\]](#)

Disclaimer: This information is for guidance only. Always refer to the manufacturer-specific SDS for complete safety information.

## References

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